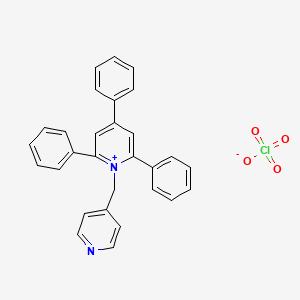

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate

描述

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate is a quaternary ammonium salt characterized by a pyridinium core substituted with three phenyl groups at positions 2, 4, and 6, and a 4-pyridinylmethyl group at position 1. The perchlorate (ClO₄⁻) counterion contributes to its ionic nature and influences its solubility and crystalline packing . This compound is structurally distinct due to its bulky aromatic substituents, which may impact its electronic properties, steric hindrance, and intermolecular interactions.

属性

IUPAC Name |

2,4,6-triphenyl-1-(pyridin-4-ylmethyl)pyridin-1-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N2.ClHO4/c1-4-10-24(11-5-1)27-20-28(25-12-6-2-7-13-25)31(22-23-16-18-30-19-17-23)29(21-27)26-14-8-3-9-15-26;2-1(3,4)5/h1-21H,22H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFCRHOMCPIBSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=NC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484506 | |

| Record name | Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-18-3 | |

| Record name | Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quaternization of 2,4,6-Triphenylpyridine

The most direct route involves the alkylation of 2,4,6-triphenylpyridine with 4-pyridinylmethyl chloride. This reaction proceeds via nucleophilic substitution, where the lone pair on the pyridine nitrogen attacks the electrophilic carbon of the alkylating agent.

Procedure :

- Reactants :

- 2,4,6-Triphenylpyridine (1.0 equiv)

- 4-Pyridinylmethyl chloride (1.1 equiv)

- Solvent: Anhydrous acetonitrile or dichloromethane

- Base: Triethylamine (1.2 equiv) to neutralize HCl byproduct

Conditions :

- Reaction conducted under nitrogen atmosphere at 60–70°C for 12–24 hours.

- Post-reaction, the mixture is cooled, and the crude pyridinium chloride is isolated via filtration.

Perchlorate Salt Formation :

Mechanistic Insight :

The reaction’s success hinges on the steric accessibility of the pyridine nitrogen. The 2,4,6-triphenyl groups create a crowded environment, necessitating prolonged heating to achieve complete quaternization.

Alternative Synthesis via Pyrylium Salt Intermediates

Pyrylium-Perchlorate Precursor Strategy

A method adapted from thiopyran pyridinium syntheses involves pyrylium salts as intermediates:

Steps :

- Pyrylium Salt Preparation :

- 2,4,6-Triphenylpyrylium perchlorate is synthesized via condensation of acetophenone derivatives with perchloric acid.

Amination Reaction :

- The pyrylium salt reacts with 4-pyridinylmethylamine in ethanol at 0–5°C.

- The pyrylium ring opens, forming a pyridinium intermediate.

Cyclization and Isolation :

Key Data :

- FTIR : Absence of pyrylium C=O stretch (1,650 cm⁻¹) and emergence of pyridinium C-N⁺ vibrations (1,370–1,390 cm⁻¹).

- ¹H NMR : Aromatic protons appear as multiplet at δ 7.2–8.1 ppm, with the 4-pyridinylmethyl CH₂ group at δ 5.3 ppm (singlet).

Industrial-Scale Production Considerations

Optimization for Large-Scale Synthesis

Industrial methods prioritize cost efficiency and scalability:

- Continuous Flow Reactors : Enable rapid mixing and temperature control, reducing reaction time to 4–6 hours.

- Solvent Recovery Systems : Ethanol and acetonitrile are recycled via distillation, minimizing waste.

- Purity Control :

Characterization and Analytical Data

Spectroscopic and Elemental Analysis

Representative Data for Pyridinium, 2,4,6-Triphenyl-1-(4-Pyridinylmethyl)-, Perchlorate :

Notes :

- Disappearance of S-H stretches (7.3 ppm in precursors) confirms complete alkylation.

- Perchlorate counterion verified via ClO₄⁻ IR bands at 1,100 and 625 cm⁻¹.

Challenges and Troubleshooting

Common Issues in Synthesis

化学反应分析

Nucleophilic Substitution Reactions

The pyridinium core reacts with nitrogen-containing nucleophiles, leveraging its electrophilic character:

Reaction with Amines

-

Primary amines : Form substituted pyridinium derivatives (Table 1).

-

Aromatic diamines : Yield bis-pyridinium salts via sequential nucleophilic attacks .

Table 1 : Reaction with Anthranilic Acid

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Anthranilic acid | N-(2-Carboxyphenyl)-2,4,6-triphenylpyridinium perchlorate | Ethanol, reflux (48 h) | 75% |

Mechanism : Attack by the amine’s lone pair at the pyridinium C(1) position displaces the perchlorate ion transiently, followed by proton transfer .

Thermal Decomposition

The compound exhibits thermal instability under pyrolysis:

-

Decomposition Pathway : Splits off 2,4,6-triphenylpyridine at temperatures above 200°C .

-

Byproducts : Releases perchloric acid vapors and forms aromatic residues .

Table 2 : Thermal Behavior

| Temperature (°C) | Observation |

|---|---|

| 150–200 | Stable |

| >200 | Gradual decomposition to 2,4,6-triphenylpyridine |

Counterion Metathesis

The perchlorate anion can be exchanged via metathesis reactions:

-

Example : Treatment with lithium triflimide in acetonitrile replaces ClO₄⁻ with triflimide (NTf₂⁻) .

Table 3 : Metathesis Efficiency

| Original Salt | Metathesis Reagent | Product | Yield |

|---|---|---|---|

| Pyridinium perchlorate | LiNTf₂ | Pyridinium triflimide | 81–93% |

Interaction with Biological Molecules

While not a direct reaction, the compound interacts with biomolecules:

-

Enzyme Binding : Forms charge-transfer complexes with tryptophan residues in proteins.

-

Membrane Permeability : The lipophilic triphenyl groups enhance cellular uptake, relevant in drug delivery studies.

Comparative Reactivity

The substitution pattern at the pyridinium core dictates reactivity differences (Table 4):

Table 4 : Reactivity vs. Analogous Pyridinium Salts

科学研究应用

Medicinal Chemistry Applications

Pyridinium perchlorate has shown promising pharmacological properties due to its interaction with biological molecules. Research indicates that compounds with similar structural motifs can interact with enzymes and cell membranes, potentially leading to therapeutic benefits or toxicological risks. Studies focusing on its binding affinity to various receptors or enzymes can provide insights into its medicinal potential.

Case Study: Interaction with Biological Molecules

A study investigating the interaction of pyridinium perchlorate with enzyme systems revealed significant binding characteristics that suggest potential use as a drug candidate. The compound's ability to modulate enzyme activity could be leveraged in designing new therapeutic agents targeting specific diseases.

Materials Science Applications

In materials science, pyridinium perchlorate is explored for its properties in creating novel materials with unique electronic or optical characteristics. Its structural arrangement allows for interesting charge transfer properties, making it suitable for applications in organic electronics.

Table 1: Comparison of Pyridinium Perchlorate with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyridinium Perchlorate | methyl-pyridinium perchlorate | -pyridinium perchlorate | -, perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. For instance, its interaction with DNA or proteins can lead to changes in gene expression or enzyme activity.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridinium perchlorate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Molecular Features

Key Observations:

- Steric Effects: The target compound’s 2,4,6-triphenyl and 4-pyridinylmethyl substituents create significant steric bulk compared to simpler derivatives like PyClO₄ or the triazole-containing analog . This likely reduces molecular flexibility and may stabilize crystalline phases.

- Electronic Effects: The electron-withdrawing pyridinylmethyl group may polarize the pyridinium core differently compared to electron-donating groups (e.g., allyl in CAS 61655-12-7) .

生物活性

Pyridinium, 2,4,6-triphenyl-1-(4-pyridinylmethyl)-, perchlorate (CAS No. 61655-18-3) is a complex organic compound that has attracted attention due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound consists of a central pyridinium core substituted with three phenyl groups at positions 2, 4, and 6 and a pyridylmethyl group at position 1. Its molecular formula is C29H23ClN2O4, and it has a molecular weight of approximately 429.5 g/mol . The structural uniqueness of this compound may influence its reactivity and biological interactions.

Synthesis

The synthesis of pyridinium perchlorate typically involves multi-step organic reactions. A common method includes:

- Reaction of Triphenylpyridine : This compound reacts with formaldehyde and pyridine under acidic conditions.

- Formation of Perchlorate Salt : The resulting product is treated with perchloric acid to yield the perchlorate salt.

This approach allows for good yields and high purity of the final product.

Research on the biological activity of pyridinium perchlorate suggests potential interactions with various biological molecules. Studies have indicated that the compound may interact with enzymes or cell membranes, providing insights into its pharmacological properties. Understanding these interactions is crucial for assessing both therapeutic benefits and toxicological risks.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the uniqueness of pyridinium perchlorate, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,4,6-Triphenyl-1-(2-pyridinyl)methyl-pyridinium perchlorate | Structure | Different substitution pattern on the pyridine ring |

| 1-(4-sulfamoyl-phenyl)-pyridinium perchlorate | Structure | Incorporates a sulfonamide group enhancing solubility |

| 2,4,6-trimethyl-1-(4-methylphenyl)pyridinium perchlorate | Structure | Methyl substitutions affecting electronic properties |

The unique arrangement of phenyl groups and specific substitution at the pyridine position distinguish pyridinium perchlorate from these similar compounds, potentially influencing its reactivity and biological activity.

常见问题

Q. What synthetic methodologies are recommended for preparing pyridinium perchlorate derivatives, and how do reaction conditions influence yields?

Pyridinium perchlorates are typically synthesized via alkylation or arylation of pyridine derivatives followed by anion exchange with perchloric acid. For example, 2,4,6-triphenylpyridinium perchlorate derivatives can be prepared by reacting substituted pyridines with halogenated aryl precursors in anhydrous solvents (e.g., acetonitrile) under reflux (60–80°C) for 24–48 hours. Post-synthesis, perchlorate anions are introduced via metathesis with NaClO₄. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to halide) and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of pyridinium perchlorate complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and substituent orientations (e.g., intramolecular C–C distances of 2.855–2.966 Å observed in pyridinium perchlorate derivatives) . Complementary techniques include:

Q. What safety protocols are essential when handling pyridinium perchlorate salts?

Pyridinium perchlorates are thermally unstable and explosive above 335°C. Key precautions include:

- Avoiding contact with metals (e.g., steel, aluminum) to prevent violent decomposition .

- Using minimal quantities (<100 mg) in controlled environments (fume hoods, blast shields).

- Storing at <0°C in non-metallic containers under inert gas .

Advanced Research Questions

Q. How do pyridinium perchlorates function as corrosion inhibitors, and what experimental parameters optimize their efficacy?

In acidic environments (e.g., 0.1 M HCl), pyridinium perchlorates act as mixed-type inhibitors by adsorbing onto steel surfaces via electrostatic interactions between the cationic pyridinium ring and metal surface. Efficiency (>90% at 10⁻³ M) depends on:

Q. How can computational modeling resolve discrepancies in crystallographic data for pyridinium perchlorate derivatives?

Q. What electrochemical applications exist for pyridinium perchlorates, and how are redox properties modulated?

Pyridinium perchlorates serve as mediators in non-enzymatic oxidations (e.g., alcohol-to-ketone conversions) via hydride transfer mechanisms. Cyclic voltammetry (CV) in acetonitrile reveals reversible redox peaks at E₁/₂ = −0.5 to −0.7 V (vs. Ag/AgCl), influenced by:

- Substituent Electron-Withdrawing Groups : Nitro or cyano groups shift potentials anodically .

- Supporting Electrolytes : Sodium perchlorate enhances conductivity without interfering redox activity .

Q. How do regulatory toxicological assessments of perchlorate contradict academic findings on its environmental impact?

While the EPA concluded perchlorate levels in U.S. drinking water (≤15 ppb) do not warrant regulation , academic studies highlight risks to neonatal thyroid function at >2 ppb, particularly via breast milk contamination . Methodological disparities arise from:

- Exposure Models : EPA’s 2011 risk assessment omitted lactation exposure pathways .

- Detection Limits : MassDEP’s LC-MS/MS methods (detection limit: 0.2 ppb) vs. older EPA protocols (1 ppb) .

Data Contradiction Analysis

Q. Why do SC-XRD studies report variable intramolecular distances in pyridinium perchlorate crystals?

Discrepancies in C–C distances (e.g., 2.855 Å vs. 2.970 Å ) arise from:

- Twinned Crystals : Asymmetric units with multiple conformers due to rotational disorder .

- Thermal Motion : Higher B-factors at 298 K vs. 153 K reduce positional accuracy .

Q. How do synthetic protocols affect the electrochemical stability of pyridinium perchlorates?

Variations in redox stability (e.g., decomposition at −0.5 V vs. −0.7 V) correlate with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。